molecular formula C21H23N3O5 B10979787 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10979787
M. Wt: 397.4 g/mol
InChI Key: FLCBXLYYZWXMMD-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O5/c1-13(25)22-16-6-5-7-17-15(16)8-9-24(17)12-20(26)23-14-10-18(27-2)21(29-4)19(11-14)28-3/h5-11H,12H2,1-4H3,(H,22,25)(H,23,26)

InChI Key

FLCBXLYYZWXMMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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